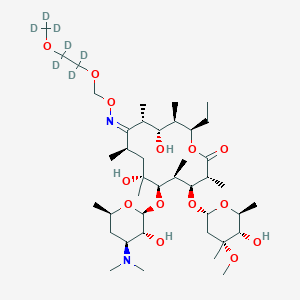
12-Deoxy Roxithromycin-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Deoxy Roxithromycin-d7 is a deuterium-labeled analogue of 12-Deoxy Roxithromycin, which is an impurity of Roxithromycin. Roxithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. The deuterium labeling in this compound makes it useful for various scientific research applications, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Deoxy Roxithromycin-d7 involves the incorporation of deuterium atoms into the molecular structure of 12-Deoxy Roxithromycin. This process typically requires the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict quality control measures to maintain the integrity of the deuterium labeling .
化学反应分析
Types of Reactions
12-Deoxy Roxithromycin-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterium-depleted analogues.
科学研究应用
Pharmacological Studies
12-Deoxy Roxithromycin-d7 is utilized in pharmacological studies to understand the mechanisms of action of macrolide antibiotics. Its isotopic labeling allows for precise tracking in metabolic studies, aiding researchers in elucidating pharmacokinetics and pharmacodynamics.
- Case Study : A study investigated the effects of roxithromycin on airway responsiveness in children with bronchiectasis. The findings indicated significant improvements in sputum purulence and airway responsiveness metrics after treatment with roxithromycin, suggesting potential therapeutic benefits in respiratory conditions .
Proteomics Research
The compound is employed in proteomics research to study protein interactions and modifications. Its labeled form enables scientists to quantify protein levels and assess changes in protein expression under various conditions.
- Data Table :
| Application Area | Purpose | Methodology |
|-----------------------|--------------------------------------------|----------------------------------------|
| Pharmacokinetics | Study absorption and metabolism | Isotopic labeling |
| Protein Interaction | Quantify protein levels | Mass spectrometry |
| Mechanistic Studies | Understand drug action | In vitro assays |
Disease Mechanism Exploration
Research involving this compound has been pivotal in exploring disease mechanisms, particularly those related to mutations affecting ion channels, such as KCNJ5 mutations associated with adrenal diseases.
- Case Study : A patent describes the use of various macrolides, including roxithromycin derivatives, as inhibitors for mutant KCNJ5 channels implicated in conditions like primary aldosteronism. The study demonstrated dose-dependent inhibition of these channels, suggesting potential therapeutic applications for adrenal disorders .
Anti-inflammatory Research
Beyond its antibacterial properties, this compound has been studied for its anti-inflammatory effects, particularly in chronic inflammatory diseases.
- Case Study : A randomized controlled trial assessed the impact of roxithromycin on chronic obstructive pulmonary disease (COPD) exacerbations. Results indicated no significant differences between treatment groups; however, secondary outcomes suggested possible benefits in reducing inflammatory markers .
作用机制
The mechanism of action of 12-Deoxy Roxithromycin-d7 is similar to that of Roxithromycin. It prevents bacterial growth by binding to the 50S subunit of bacterial ribosomes, thereby inhibiting the translocation of peptides and interfering with protein synthesis . This disruption in protein synthesis ultimately leads to the bactericidal or bacteriostatic effects observed in experimental applications .
相似化合物的比较
Similar Compounds
Roxithromycin: The parent compound, a semi-synthetic macrolide antibiotic.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Clarithromycin: A macrolide antibiotic with enhanced stability in acidic environments.
Uniqueness
12-Deoxy Roxithromycin-d7 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolic pathways of macrolide antibiotics .
属性
分子式 |
C41H76N2O14 |
|---|---|
分子量 |
828.1 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C41H76N2O14/c1-15-30-24(4)33(44)25(5)32(42-52-21-51-17-16-49-13)22(2)19-40(9,48)37(57-39-34(45)29(43(11)12)18-23(3)53-39)26(6)35(27(7)38(47)55-30)56-31-20-41(10,50-14)36(46)28(8)54-31/h22-31,33-37,39,44-46,48H,15-21H2,1-14H3/b42-32-/t22-,23-,24+,25+,26+,27-,28+,29+,30-,31+,33+,34-,35+,36+,37-,39+,40-,41-/m1/s1/i13D3,16D2,17D2 |
InChI 键 |
DNEYEZVYKZUYHN-HMLZEFQESA-N |
手性 SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OCO/N=C\1/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@H]([C@@H]([C@H]1C)O)C)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C |
规范 SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















